molecular formula C16H20N4O B6448812 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549011-67-6

2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6448812
CAS No.: 2549011-67-6
M. Wt: 284.36 g/mol
InChI Key: YQIMZNNQSKRXSF-UHFFFAOYSA-N
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Description

2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a pyrazine core linked via an ether bond to a piperidine ring substituted with a pyridin-2-ylmethyl group. This structure combines electron-deficient pyrazine with a conformationally flexible piperidine scaffold, making it a candidate for targeting enzymes or receptors requiring aromatic and aliphatic interactions.

Properties

IUPAC Name

2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-6-18-15(3-1)12-20-9-4-14(5-10-20)13-21-16-11-17-7-8-19-16/h1-3,6-8,11,14H,4-5,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIMZNNQSKRXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized through the reaction of pyridine-2-carboxaldehyde with piperidine under reductive amination conditions.

    Methoxylation: The piperidine intermediate is then reacted with methoxy-substituted reagents to introduce the methoxy group.

    Pyrazine Formation: The final step involves the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is C18H23N3O, with a molecular weight of approximately 297.402 g/mol. The compound features a pyrazine ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological properties.

Pharmacological Potential

  • Neuropharmacology :
    • Research indicates that compounds with similar structures exhibit activity as muscarinic receptor antagonists, which are relevant for treating neurological disorders such as Alzheimer's disease and schizophrenia. The piperidine component may contribute to this activity by modulating neurotransmitter systems .
  • Antidepressant Effects :
    • Some derivatives of piperidine have shown promise in preclinical models for their antidepressant effects. The interaction of the pyridine moiety with serotonin receptors could be a mechanism through which these compounds exert their effects .
  • Anticancer Activity :
    • Compounds containing pyrazine rings are being investigated for their anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been documented in related compounds, suggesting potential applications in oncology .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates :
    • The synthesis begins with the formation of the piperidine and pyridine intermediates, which are crucial for constructing the final product.
  • Coupling Reactions :
    • Specific coupling agents are used to attach the methoxy group to the piperidine structure, followed by the introduction of the pyrazine moiety through nucleophilic substitution reactions.
  • Optimization for Yield :
    • Advanced techniques such as continuous flow synthesis and the use of catalytic systems are employed to enhance yield and purity during industrial production .

Case Study: Neuropharmacological Evaluation

A study published in Drug Target Insights explored the effects of similar piperidine derivatives on cognitive function in rodent models. The results indicated significant improvements in memory retention and learning capabilities, suggesting that modifications to the piperidine structure can enhance neuroprotective effects .

Case Study: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of pyrazine derivatives against various cancer cell lines. The findings demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Mechanism of Action

The mechanism of action of 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Sulfonamide Derivatives
  • Example: 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (Compound 8, ) Key Differences: Replaces the pyridin-2-ylmethyl group with a sulfonamide-linked pyrazole. However, steric bulk from substituents (e.g., ethyl, propyl) on the pyrazole ring reduces synthetic yields (20–77%) compared to simpler substitutions . Activity: Sulfonamide derivatives are often explored as enzyme inhibitors, with substituents influencing potency and selectivity .
Pyridine-Linked Piperidine Analogs
  • Example: {5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone (Compound 10, ) Key Differences: Substitutes pyrazine with a pyridine ring and introduces a trifluoromethylphenyl group. This contrasts with the pyrazine core, which offers π-π stacking capabilities . Activity: Such compounds are reported as AMP-activated protein kinase (AMPK) activators, suggesting divergent biological targets compared to pyrazine-based molecules .
Methoxy-Substituted Pyrazines
  • Example: 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (Compound 21b, ) Key Differences: Incorporates a 5-methoxypyrazine moiety and a benzonitrile group. Impact: Methoxy groups on pyrazine modulate electron density, affecting binding affinity. The benzonitrile group may engage in dipole interactions or serve as a hydrogen bond acceptor .

Physicochemical and Analytical Data

  • Purity and Characterization : Analogs in and are characterized as white solids with >95% purity via UPLC-MS, ¹H/¹³C NMR, and HRMS. The target compound likely requires similar rigorous analytical validation .
  • Yield Variability : Sulfonamide derivatives exhibit yields from 20% (compound 9) to 77% (compound 8), indicating that substituent complexity impacts synthetic efficiency. Simpler substitutions (e.g., methyl groups) may improve yields .

SAR Insights

  • Piperidine Flexibility : The piperidine ring’s conformational flexibility (evident in –7) is critical for target engagement. Substituents on the piperidine nitrogen (e.g., pyridinylmethyl vs. sulfonamide) dictate solubility and binding pocket compatibility.
  • Pyrazine vs. Pyridine : Pyrazine’s electron-deficient nature enhances interactions with electron-rich enzyme pockets, whereas pyridine derivatives may prioritize hydrogen bonding via nitrogen lone pairs .

Biological Activity

2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound characterized by its complex structure, which includes a pyrazine ring linked to a piperidine moiety via a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuropharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-Cancer Activity : Studies have shown that derivatives of pyrazine compounds can inhibit the growth of various cancer cell lines. For instance, compounds related to pyrazine structures have demonstrated antiproliferative effects against human cancer cells such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored, particularly in the context of diseases where inflammation plays a critical role .
  • Neuropharmacological Effects : The interaction of this compound with dopamine receptors suggests it may have implications in treating neurodegenerative disorders or psychiatric conditions .

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. For example:

  • Cytochrome P450 Inhibition : Molecular docking studies suggest that the compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Dopamine Receptor Binding : The compound has shown affinity for dopamine D2 receptors, indicating potential use in neuropharmacology .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel pyrazine derivatives evaluated their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound may act through pathways involving cell cycle arrest and apoptosis induction .

Case Study 2: Neuropharmacological Assessment

In another study, researchers synthesized several piperazine derivatives and assessed their binding affinity to dopamine receptors. The most promising compounds showed strong binding affinities (Ki values in the nanomolar range), indicating their potential as therapeutic agents for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(pyridin-2-yl)pyrimidinePyridine moiety, pyrimidine ringModerate anti-cancer activity
PyrazinamidePyrazine ring onlyAntitubercular activity
Piperazine DerivativesVarious substituents on piperazineNeuropharmacological effects

Q & A

Basic: What are the established synthetic routes for 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine?

Methodological Answer:
The synthesis of piperazine-pyridinyl derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., piperazine-carbothioamides) are synthesized by reacting amines with thiocarbonylimidazole intermediates in tetrahydrofuran (THF) under controlled heating (40–70°C), followed by purification via reversed-phase chromatography . Key steps include:

  • Sonication to homogenize reaction mixtures.
  • Stepwise heating (e.g., 40°C for 30 min, then 50–70°C) to drive the reaction to completion.
  • Purification using acetonitrile/water gradients with trifluoroacetic acid (TFA) to improve separation .

Basic: How is the structural elucidation of this compound performed?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : Programs like SHELX are used for refinement, particularly for resolving piperidine/pyrazine ring conformations and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., pyridin-2-yl methyl protons at δ 3.47–4.05 ppm, pyrazine methoxy groups at δ 8.12–8.18 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae (e.g., [M+H]+ ion matching calculated masses within 0.1 ppm error) .

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:
Yield optimization requires addressing:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of piperidine intermediates .
  • Catalyst use : Base catalysts (e.g., N,NN,N-diisopropylethylamine) improve coupling efficiency in benzylation steps .
  • Temperature control : Gradual heating (e.g., 40°C → 70°C) minimizes side reactions like hydrolysis .
  • Purification : Reversed-phase chromatography with TFA-modified gradients reduces co-elution of byproducts .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions arise from dynamic processes or impurities. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., chair-to-chair inversion in piperidine rings) .
  • 2D NMR (COSY, HSQC) : Assigns coupling networks (e.g., distinguishing pyridin-2-yl methylene protons from piperidinyl methoxy groups) .
  • Spiking experiments : Adding authentic reference compounds (e.g., pyrazine derivatives) confirms peak assignments .

Advanced: What methodologies are used to profile its pharmacological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like phosphoglycerate dehydrogenase (PHGDH) using LC/MS-based activity screening .
  • Solubility and bioavailability : Measure logP (via HPLC) and membrane permeability (Caco-2 cell models) .
  • CYP inhibition screening : Assess metabolic stability using human liver microsomes and LC/MS metabolite detection .

Advanced: How does crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer:
X-ray data reveals:

  • Conformational preferences : Piperidine rings adopt chair conformations, influencing receptor binding .
  • Hydrogen-bonding motifs : Intermolecular O–H⋯N bonds (e.g., in crystal packing) guide design of analogs with improved solubility .
  • Torsion angles : Methoxy group orientations (e.g., pyrazine vs. pyridinyl) correlate with steric effects in enzyme active sites .

Advanced: How to assess its stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC-MS .
  • Light sensitivity : Accelerated stability testing under UV/visible light identifies photodegradation products .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C suggests solid-state stability) .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use programs like AutoDock Vina to model binding to kinases or GPCRs, leveraging crystallographic data for validation .
  • MD simulations : Analyze piperidine ring flexibility and hydration dynamics in aqueous environments (e.g., Desmond or GROMACS) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency (e.g., IC50_{50} values from enzyme assays) .

Tables

Table 1. Key Spectroscopic Data from

TechniqueObservationsSignificance
1^1H NMRδ 3.47–4.05 ppm (piperidinyl CH2_2), δ 8.12–8.18 ppm (pyrazine protons)Confirms substitution pattern and methoxy linkage.
HRMS[M+H]+ = 328.1597 (Δ = 0.0007 vs. calc.)Validates molecular formula (C17_{17}H22_{22}N5_5S).

Table 2. Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHFEnhances nucleophilicity of intermediates.
Temperature40°C → 70°C (stepwise)Minimizes side reactions.
PurificationReversed-phase (TFA gradient)Reduces co-elution of byproducts.

Notes

  • Contradictions : and report differing solvent systems (THF vs. DCM) for piperazine derivatization. THF is preferred for polar intermediates, while DCM suits hydrophobic substrates .
  • Data Gaps : No direct evidence on metabolic pathways; inferences drawn from similar piperazine derivatives .

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